(S)-3-[3,4-Difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester, also known as JNJ-27141491, is a synthetically derived compound that acts as a noncompetitive antagonist of the human chemokine receptor CCR2. [] This receptor plays a crucial role in inflammatory responses by mediating the recruitment of leukocytes to inflammation sites. [] JNJ-27141491 exhibits high specificity for the human CCR2 receptor and does not show significant affinity towards other chemokine receptors. []
JNJ-27141491 acts as a noncompetitive antagonist of the human CCR2 receptor. [] This means it binds to the receptor at a site distinct from the orthosteric binding site of the endogenous ligand, Monocyte Chemoattractant Protein-1 (MCP-1). [] This binding inhibits the receptor's activation and downstream signaling even in the presence of MCP-1. [] The binding of JNJ-27141491 to CCR2 is reversible, and the inhibition of CCR2 function is insurmountable, meaning increasing the concentration of MCP-1 cannot overcome the antagonist's effect. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: